molecular formula C20H19FN6 B11284291 N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11284291
M. Wt: 362.4 g/mol
InChI Key: IUKFDLPQYBKFJE-UHFFFAOYSA-N
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Description

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenylethyl group attached to a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with 1-methyl-2-phenylethylamine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

For industrial-scale production, the synthesis of N4-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with nucleic acid-binding proteins, thereby affecting cellular processes such as signal transduction, gene expression, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its unique combination of functional groups and its potential to interact with a diverse range of molecular targets. This makes it a versatile compound with applications in various fields of research and industry .

Properties

Molecular Formula

C20H19FN6

Molecular Weight

362.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19FN6/c1-27-19-17(13-23-27)18(24-16-9-7-15(21)8-10-16)25-20(26-19)22-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26)

InChI Key

IUKFDLPQYBKFJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCC4=CC=CC=C4

Origin of Product

United States

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